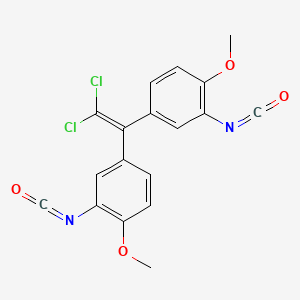![molecular formula C15H13N3O3 B14170843 8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine CAS No. 307341-56-6](/img/structure/B14170843.png)
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Méthodes De Préparation
The synthesis of 8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways affected by the compound. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its improved potency against multidrug-resistant tuberculosis.
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: Exhibits antileishmanial and antitrypanosomal activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
307341-56-6 |
|---|---|
Formule moléculaire |
C15H13N3O3 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
8-methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13N3O3/c1-11-4-3-7-17-9-12(16-15(11)17)10-21-14-6-2-5-13(8-14)18(19)20/h2-9H,10H2,1H3 |
Clé InChI |
CPOAKCPFMSPSNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)COC3=CC=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)






![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)

